molecular formula C20H21N3O5S2 B2739631 4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892852-59-4

4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2739631
CAS No.: 892852-59-4
M. Wt: 447.52
InChI Key: FQIIDCQEPTWQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide features a benzamide core substituted with a butyl(methyl)sulfamoyl group at the para position. The N-terminal of the benzamide is linked to a [1,3]dioxolo[4,5-f][1,3]benzothiazol heterocyclic system.

Key structural attributes include:

  • Sulfamoyl substituent: Butyl(methyl) group, influencing lipophilicity and steric bulk.
  • Heterocyclic system: [1,3]dioxolo[4,5-f][1,3]benzothiazol, which may enhance stability and electronic interactions.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-4-9-23(2)30(25,26)14-7-5-13(6-8-14)19(24)22-20-21-15-10-16-17(28-12-27-16)11-18(15)29-20/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIIDCQEPTWQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dioxolo and thiazolyl groups through cyclization reactions. The final step often involves the sulfonation and subsequent attachment of the butyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Notes

  • Data Limitations : Specific pharmacological, toxicological, or synthetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs.
  • Therapeutic Potential: The dioxolobenzothiazol scaffold is associated with diverse bioactivities, warranting further investigation into the target compound’s efficacy.
  • Synthetic Feasibility : The presence of rotatable bonds and a polar surface area (~113 Ų) may pose challenges in bioavailability, necessitating formulation optimization.

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : The synthesis often starts with the preparation of the benzothiazole derivative through cyclization reactions.
  • Sulfamoylation : Introduction of the sulfamoyl group is achieved via nucleophilic substitution reactions.
  • Final Amide Formation : The final step involves coupling the benzamide with the synthesized benzothiazole derivative.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit notable antimicrobial effects. For instance, studies have shown that similar benzothiazole derivatives possess activity against various bacterial strains, including antibiotic-resistant pathogens .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • α-Glucosidase : Compounds similar to this have demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial in managing diabetes by slowing glucose absorption .
  • Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a target for obesity and diabetes treatment. Some derivatives have shown promising results in inhibiting this enzyme .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology evaluated a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that certain modifications to the sulfamoyl group enhanced activity against Gram-positive bacteria .

Case Study 2: Diabetes Management

A study focused on the dual inhibition of α-glucosidase and PTP1B highlighted the potential of sulfamoyl-benzothiazole derivatives in managing blood sugar levels effectively. The compound demonstrated IC50 values comparable to known inhibitors .

Data Table: Summary of Biological Activities

Biological ActivityTarget Enzyme/PathogenIC50 Value (µM)Reference
AntimicrobialVarious bacterial strains15 - 50
α-Glucosidase Inhibitionα-Glucosidase20
PTP1B InhibitionProtein Tyrosine Phosphatase 1B25
CytotoxicityCancer cell lines>100 (non-toxic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.